4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride
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Overview
Description
4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by the presence of a thiophene ring substituted with a pentan-3-ylcarbamoyl group and a sulfonyl chloride group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Pentan-3-ylcarbamoyl Group: This step involves the acylation of the thiophene ring with pentan-3-yl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation
Biaryl Derivatives: Formed by coupling reactions
Scientific Research Applications
4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)
Properties
Molecular Formula |
C10H14ClNO3S2 |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
4-(pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO3S2/c1-3-8(4-2)12-10(13)7-5-9(16-6-7)17(11,14)15/h5-6,8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
NDUDGEWVIWGCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1=CSC(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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